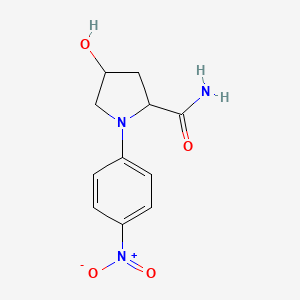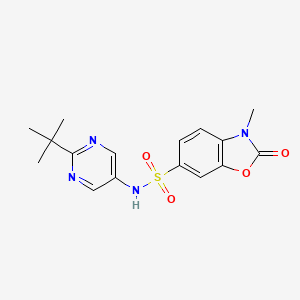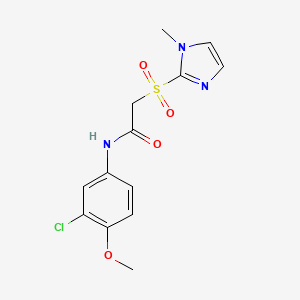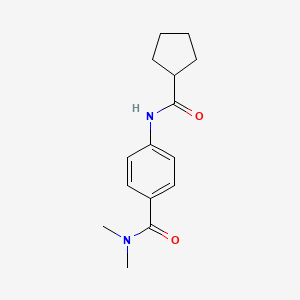
4-Hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide, also known as PHCCC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PHCCC is a positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4), which plays a crucial role in regulating neurotransmitter release and synaptic plasticity in the central nervous system.
Mechanism of Action
4-Hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide acts as a positive allosteric modulator of mGluR4, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. The binding of 4-Hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide to the allosteric site of mGluR4 enhances the receptor's response to glutamate, resulting in the inhibition of neurotransmitter release and the modulation of synaptic plasticity.
Biochemical and Physiological Effects:
The positive allosteric modulation of mGluR4 by 4-Hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide has been shown to have various biochemical and physiological effects, such as the reduction of dopamine release in the striatum, the modulation of synaptic plasticity, and the improvement of cognitive function.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-Hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide in lab experiments is its specificity for mGluR4, which allows for the selective modulation of this receptor subtype without affecting other glutamate receptors. However, one of the limitations of using 4-Hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide is its low solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for the research on 4-Hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide, such as the development of more efficient synthesis methods, the investigation of its therapeutic potential in other neurological disorders, and the exploration of its effects on other neurotransmitter systems. Additionally, the development of more potent and selective positive allosteric modulators of mGluR4 could lead to the development of novel therapies for various neurological disorders.
Synthesis Methods
The synthesis of 4-Hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide involves the condensation of 4-nitrobenzaldehyde with hydroxyproline in the presence of acetic anhydride and acetic acid. The resulting product is then reduced with sodium borohydride to yield 4-Hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide. The overall yield of this synthesis method is approximately 30%.
Scientific Research Applications
4-Hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, such as Parkinson's disease, schizophrenia, and addiction. The positive allosteric modulation of mGluR4 by 4-Hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide has been shown to reduce the release of dopamine in the striatum, which is implicated in the pathophysiology of Parkinson's disease. Additionally, 4-Hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide has been shown to improve cognitive function in animal models of schizophrenia and reduce drug-seeking behavior in animal models of addiction.
properties
IUPAC Name |
4-hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c12-11(16)10-5-9(15)6-13(10)7-1-3-8(4-2-7)14(17)18/h1-4,9-10,15H,5-6H2,(H2,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIUVQXRTJGBRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)N)C2=CC=C(C=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[2-(3-Fluorophenyl)-1,3-oxazol-4-yl]methyl]-3,3-dimethylmorpholine](/img/structure/B7534318.png)
![2-anilino-N-[(2,4-dichlorophenyl)methyl]thieno[3,2-d][1,3]thiazole-5-carboxamide](/img/structure/B7534334.png)
![2-(4-fluorophenyl)sulfonyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7534338.png)

![N-(2,1,3-benzothiadiazol-4-yl)-2-[[5-(2-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7534347.png)

![2-[[4-amino-5-[4-(difluoromethoxy)phenyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B7534355.png)

![1-[1-(2-Methoxyethyl)piperidin-4-yl]-3-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]urea](/img/structure/B7534386.png)
![2-[(2,4-Dichlorophenyl)methylsulfonyl]-1-(2-methoxyethyl)-4,5-dimethylimidazole](/img/structure/B7534389.png)

![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 3-(diethylsulfamoyl)benzoate](/img/structure/B7534411.png)
![1-[3-(3,5-Dimethylpyrazol-1-yl)propylamino]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B7534418.png)
![2-[[4-(4-Methoxyphenyl)-5-(1-piperidin-1-ylethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B7534430.png)